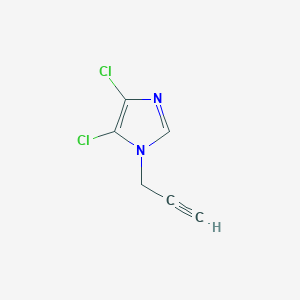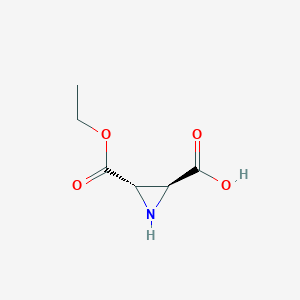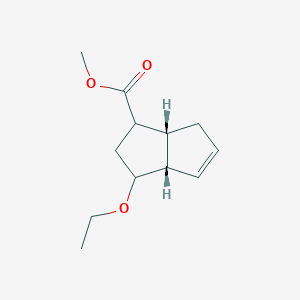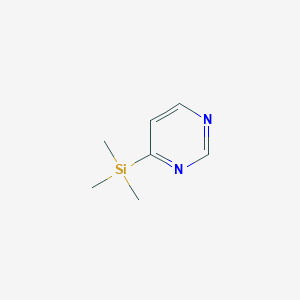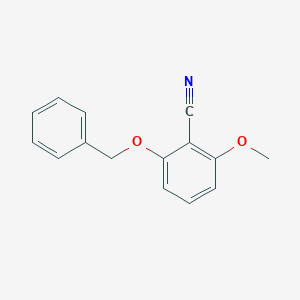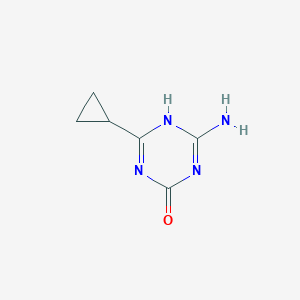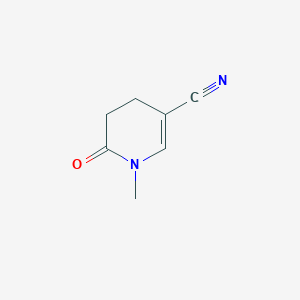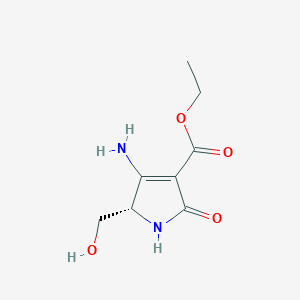
(S)-Ethyl 4-amino-5-(hydroxymethyl)-2-oxo-2,5-dihydro-1H-pyrrole-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl (2S)-3-amino-2-(hydroxymethyl)-5-oxo-1,2-dihydropyrrole-4-carboxylate is a complex organic compound with a unique structure that includes an amino group, a hydroxymethyl group, and a dihydropyrrole ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (S)-Ethyl 4-amino-5-(hydroxymethyl)-2-oxo-2,5-dihydro-1H-pyrrole-3-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of ethyl acetoacetate with an appropriate amine, followed by cyclization and subsequent functional group modifications. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis can be employed to produce the compound in bulk quantities. The use of green chemistry principles, such as solvent recycling and waste minimization, is also considered to enhance the sustainability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl (2S)-3-amino-2-(hydroxymethyl)-5-oxo-1,2-dihydropyrrole-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxyl group.
Reduction: The keto group can be reduced to form a hydroxyl group.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group can yield a carboxylic acid derivative, while reduction of the keto group can produce a secondary alcohol.
Wissenschaftliche Forschungsanwendungen
Ethyl (2S)-3-amino-2-(hydroxymethyl)-5-oxo-1,2-dihydropyrrole-4-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in biochemical pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of (S)-Ethyl 4-amino-5-(hydroxymethyl)-2-oxo-2,5-dihydro-1H-pyrrole-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as a substrate or inhibitor for certain enzymes, affecting biochemical processes. Its unique structure allows it to bind to active sites of enzymes, altering their activity and leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Ethyl (2S)-3-amino-2-(hydroxymethyl)-5-oxo-1,2-dihydropyrrole-4-carboxylate can be compared with other similar compounds, such as:
Ethyl (2S)-3-amino-2-(hydroxymethyl)-5-oxo-1,2-dihydropyrrole-4-carboxylate analogs: These compounds have similar structures but differ in functional groups, leading to variations in their chemical and biological properties.
Pyrrole derivatives: Compounds with a pyrrole ring structure that exhibit different reactivity and applications.
The uniqueness of (S)-Ethyl 4-amino-5-(hydroxymethyl)-2-oxo-2,5-dihydro-1H-pyrrole-3-carboxylate lies in its specific combination of functional groups and its potential for diverse applications in various fields of research.
Eigenschaften
CAS-Nummer |
195525-52-1 |
|---|---|
Molekularformel |
C8H12N2O4 |
Molekulargewicht |
200.19 g/mol |
IUPAC-Name |
ethyl (2S)-3-amino-2-(hydroxymethyl)-5-oxo-1,2-dihydropyrrole-4-carboxylate |
InChI |
InChI=1S/C8H12N2O4/c1-2-14-8(13)5-6(9)4(3-11)10-7(5)12/h4,11H,2-3,9H2,1H3,(H,10,12)/t4-/m1/s1 |
InChI-Schlüssel |
RJEPJIDFVKNBPW-SCSAIBSYSA-N |
SMILES |
CCOC(=O)C1=C(C(NC1=O)CO)N |
Isomerische SMILES |
CCOC(=O)C1=C([C@H](NC1=O)CO)N |
Kanonische SMILES |
CCOC(=O)C1=C(C(NC1=O)CO)N |
Synonyme |
1H-Pyrrole-3-carboxylicacid,4-amino-2,5-dihydro-5-(hydroxymethyl)-2-oxo-,ethylester,(5S)- |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


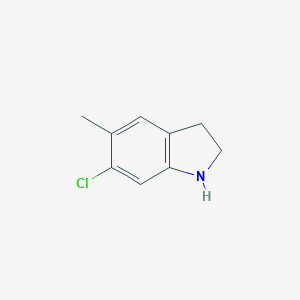
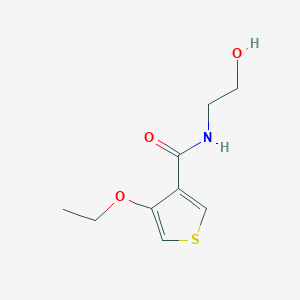
![(E)-4-[(2S,3S)-3-Methyloxiran-2-yl]but-3-en-2-one](/img/structure/B70613.png)
![5,7-dihydroxy-3-[2-hydroxy-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]-2,3-dihydrochromen-4-one](/img/structure/B70615.png)


